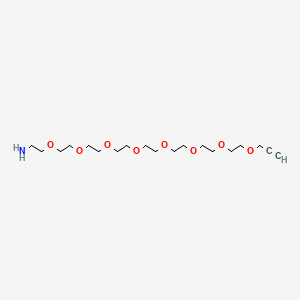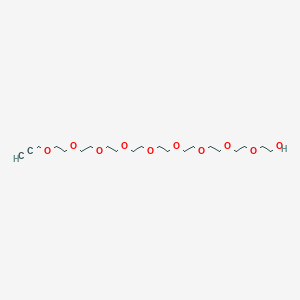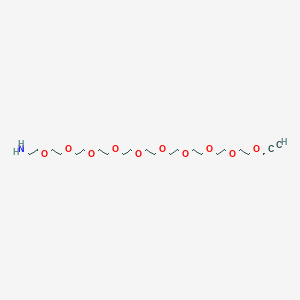
Propargyl-PEG8-amine
Vue d'ensemble
Description
Propargyl-PEG8-amine is a heterobifunctional reagent consisting of a propargyl group and an amine group . The amine group can form amide bonds with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can form triazole linkage with azides in copper catalyzed Click Chemistry reactions .
Molecular Structure Analysis
The molecular formula of this compound is C19H37NO8 . Its exact mass is 407.25 and its molecular weight is 407.500 .Chemical Reactions Analysis
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry .Physical And Chemical Properties Analysis
This compound is soluble in water, DMSO, DCM, DMF . Its molecular formula is C19H37NO8 and its molecular weight is 407.5 .Applications De Recherche Scientifique
pH Responsive Polypeptides : Propargyl-PEG8-amine has been used in the development of pH-responsive synthetic polypeptides. These polypeptides exhibit reversible micellization and can encapsulate nucleic acids, showing potential for drug and gene delivery applications (Engler et al., 2011).
Enzymatic Platform for Amination : An enzymatic platform using a hydroxylamine derivative as the nitrene precursor has been developed for the enantioselective propargylic amination of alkynes. This biocatalytic process offers an efficient and selective means to prepare propargyl amines, important intermediates in pharmaceuticals (Liu et al., 2021).
Direct Addition to Imines : Propargyl amines, including those derived from this compound, are valuable in organic synthesis. Their preparation via the direct addition of alkynes to imines and carbon-nitrogen electrophiles has been extensively studied, highlighting their significance in natural products and pharmaceuticals (Zani & Bolm, 2006).
Targeted Gene Delivery : In the field of gene delivery, this compound has been utilized in the site-specific conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chains onto poly(amido amine) dendrons. This study aimed to develop defined multifunctional carriers for targeted gene delivery (Yu et al., 2011).
Copper-Catalyzed Synthesis : The copper-catalyzed synthesis of propargylamines, an area relevant to this compound, has been investigated. This approach is seen as efficient for synthesizing a wide range of propargylamines with various yields (Zhang et al., 2010).
Hydrogels for Intraocular Applications : this compound-based poly(ethylene glycol) hydrogels have been developed for intraocular applications, demonstrating the biocompatibility and potential use of these materials in medical fields (Brandl et al., 2007).
Anticancer Applications : Propargyl amines, derivable from this compound, have been studied for their potential as anticancer agents. Certain propargylamines exhibited significant cytotoxic selectivity, indicating their potential in chemotherapy (Martinez-Amezaga et al., 2020).
Mécanisme D'action
Target of Action
Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as key intermediates in the formation of stable amide bonds .
Mode of Action
The amine group in this compound readily reacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) under coupling conditions to form stable amide bonds . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Result of Action
The result of this compound’s action is the formation of stable amide bonds and triazole linkages . These linkages can be used to connect different molecular fragments, thereby constructing complex and ordered molecular structures . This ability to couple different molecular fragments makes this compound a highly efficient coupling agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent-free synthesis of propargylamines has been highlighted as a green approach, which is very relevant in today’s context . Furthermore, the stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other reactive species in the environment.
Safety and Hazards
Orientations Futures
From the perspective of green and sustainable chemistry, the scientific community should focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions .
Analyse Biochimique
Biochemical Properties
The amine group in Propargyl-PEG8-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (such as ketones and aldehydes), forming stable amide bonds . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole .
Cellular Effects
The cellular effects of this compound are largely dependent on the biomolecules it is conjugated to via its reactive groups. As a PEG linker, it can enhance the solubility, stability, and half-life of conjugated biomolecules, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to form stable covalent bonds with various biomolecules. This allows it to serve as a linker, facilitating the attachment of different functional groups or biomolecules to each other .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings would depend on the specific conditions of the experiment, including temperature, pH, and the presence of other reactive substances. As a PEG derivative, it is generally stable under physiological conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the specific biomolecules it is conjugated to. As such, dosage effects would vary widely and would need to be determined empirically for each specific application .
Metabolic Pathways
As a synthetic compound, this compound is not naturally involved in any metabolic pathways. Once conjugated to a biomolecule, it could potentially influence the metabolic pathways that the biomolecule is involved in .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. PEGylation can enhance the systemic circulation time of biomolecules, thereby influencing their distribution .
Subcellular Localization
The subcellular localization of this compound would be determined by the specific biomolecules it is conjugated to. For instance, if conjugated to a protein with a nuclear localization signal, it could be directed to the nucleus .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)







